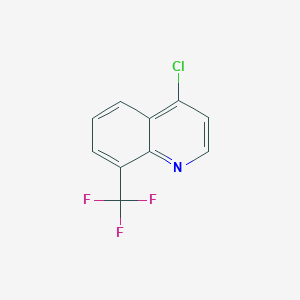

4-Chloro-8-(trifluoromethyl)quinoline

描述

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its structural framework is a common feature in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. orientjchem.org

The quinoline scaffold is a key component in numerous approved drugs, highlighting its clinical significance. biointerfaceresearch.com Its derivatives have been extensively investigated and have shown potential as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govorientjchem.orgnih.gov This wide range of therapeutic applications underscores the enduring importance of the quinoline moiety in the development of new therapeutic agents. nih.gov

Table 1: Examples of Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Reference |

| Anticancer | nih.govnih.gov |

| Antimalarial | biointerfaceresearch.com |

| Antibacterial | nih.govnih.gov |

| Anti-inflammatory | nih.govbohrium.com |

| Antiviral | nih.govnih.gov |

Strategic Importance of Trifluoromethylation in Enhancing Bioactivity and Pharmacological Profiles of Quinoline Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design. hovione.com This is due to the unique electronic properties of the trifluoromethyl group, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net

In the context of quinoline derivatives, trifluoromethylation has been shown to enhance their biological activity. researchgate.net The strong electron-withdrawing nature of the -CF3 group can alter the electron density of the quinoline ring, thereby affecting its interactions with enzymes and receptors. mdpi.com Furthermore, the C-F bond is exceptionally strong, which often leads to increased metabolic stability, a desirable characteristic for drug candidates. mdpi.com The lipophilicity imparted by the trifluoromethyl group can also improve a compound's ability to cross biological membranes. mdpi.com

Table 2: Key Physicochemical Effects of Trifluoromethylation

| Property | Effect of -CF3 Group | Reference |

| Metabolic Stability | Increased | mdpi.com |

| Lipophilicity | Increased | mdpi.com |

| Electronegativity | High | mdpi.com |

| Binding Affinity | Can be enhanced | mdpi.com |

Positioning of 4-Chloro-8-(trifluoromethyl)quinoline within the Broader Quinoline Research Landscape

This compound is a synthetically important molecule that combines the foundational quinoline scaffold with two key functional groups. The chlorine atom at the 4-position is a reactive site, making it a versatile handle for further chemical modifications through nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of other functional groups, enabling the synthesis of a diverse library of quinoline derivatives.

In essence, this compound represents a strategic starting material for researchers aiming to leverage the established biological potential of the quinoline scaffold while simultaneously harnessing the property-enhancing effects of trifluoromethylation. Its utility lies in its potential to be elaborated into more complex structures with tailored biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINGICLAECZKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178467 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-97-7 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Chloro 8 Trifluoromethyl Quinoline and Its Analogues

Multi-Step Organic Synthesis Pathways for 4-Chloro-8-(trifluoromethyl)quinoline

The industrial and laboratory-scale production of this compound has historically relied on multi-step synthetic sequences. ontosight.aigoogle.com These pathways are designed to build the quinoline (B57606) core and introduce the required substituents in a controlled manner.

A more efficient and simplified process has been developed that significantly reduces the number of steps. google.com This improved pathway starts with the reaction of o-trifluoromethyl-aniline with acrylic acid to produce β-(o-trifluoromethylanilino)-propanoic acid. google.com This key intermediate can be directly converted to this compound in a single subsequent step by reacting it with a chlorination agent, such as phosphorus oxychloride, in the presence of an oxidizing agent like iodine. google.com This streamlined, two-step synthesis (starting from o-trifluoromethyl-aniline) is noted for its excellent yields, which can be around 80%. google.com This method avoids the formation of unstable 4-oxo-1,2,3,4-tetrahydroquinoline intermediates that can be problematic in other synthetic approaches. google.com

Table 1: Comparison of Synthetic Pathways to this compound

| Feature | 5-Step Pathway google.com | 2-Step Pathway google.com |

|---|---|---|

| Key Precursors | o-trifluoromethyl-aniline, Ethyl ethoxymethylene malonate | o-trifluoromethyl-aniline, Acrylic acid |

| Key Intermediate | 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline | β-(o-trifluoromethylanilino)-propanoic acid |

| Final Step Reagents | Phosphorus oxychloride | Phosphorus oxychloride, Iodine |

| Number of Steps | 5 | 2 (from o-trifluoromethyl-aniline) |

| Reported Yield | Lower | ~80% |

Modern Approaches in the Synthesis of Trifluoromethylated Quinoline Derivatives

While classical methods for quinoline synthesis are well-established, they often come with drawbacks such as the use of hazardous reagents, high temperatures, and long reaction times. nih.gov Modern synthetic chemistry has moved towards developing more efficient, sustainable, and versatile methodologies for preparing trifluoromethylated quinoline derivatives.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govijpsjournal.com In the context of quinoline synthesis, this has led to the adoption of innovative techniques that offer significant advantages over traditional methods. nih.gov These approaches not only provide environmental benefits but also often result in higher yields and shorter reaction times. benthamdirect.comingentaconnect.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid production of heterocyclic compounds, including quinolines. benthamdirect.comingentaconnect.com This technique utilizes microwave irradiation to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.gov In many cases, this acceleration is accompanied by an improvement in product yields. nih.gov Microwave-assisted methods have been successfully applied to various quinoline syntheses, including catalyst-free, one-pot, three-component procedures for creating complex quinoline-based hybrids. unf.eduacs.org For instance, a rapid microwave-assisted Povarov-type multicomponent reaction has been developed for synthesizing 4-aryl quinolines. rsc.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Quinoline Derivative nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

| Microwave Irradiation | Several minutes | Good to Excellent |

Note: This table provides a generalized comparison based on findings reported in the literature, where specific values vary depending on the exact reaction.

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecules like quinoline derivatives. rsc.orgrsc.org MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. rsc.orgresearchgate.net This strategy minimizes the need for isolating intermediates, thereby saving time, solvents, and resources, which aligns with the principles of green chemistry. ijpsjournal.com

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been employed to create diverse quinoline scaffolds. rsc.org For example, a one-pot synthesis for 3-fluoro-4-(trifluoromethyl)quinolines has been developed using a tandem sequence of Mannich addition, Friedel-Crafts cyclization, and aromatization. acs.orgnih.gov Similarly, a concise one-pot, three-step procedure is available for preparing trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines. nih.gov These methods provide rapid access to complex quinoline structures from simple starting materials. scielo.br

Table 3: Overview of One-Pot and Multicomponent Reactions for Trifluoromethylated Quinoline Synthesis

| Strategy / Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Tandem Mannich/Friedel-Crafts/Aromatization | Pentafluoropropen-2-ol, Aldimines | 3-Fluoro-4-(trifluoromethyl)quinolines | acs.orgnih.gov |

| Three-Step/One-Pot Procedure | Not specified | 2,6-Disubstituted 5,6,7,8-tetrahydroquinolines | nih.gov |

| Povarov-Type MCR | Anilines, Alkynes, Paraformaldehyde | 4-Aryl quinolines | rsc.org |

| Lewis Acid-Mediated Three-Component Coupling | Aldehydes, Anilines, Alkynes | 2,4-Disubstituted quinolines | scielo.br |

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org In the synthesis of trifluoromethylated quinolines, these catalysts offer novel pathways and access to previously challenging molecular architectures. thieme.de

A variety of metals have been utilized to catalyze the formation of quinoline rings. A novel methodology employing a nickel catalyst facilitates the synthesis of (trifluoromethyl)quinolines through the insertion of an alkyne into the carbon-sulfur bond of a 2-trifluoromethyl-1,3-benzothiazole. thieme.de Other metals like zinc have been used to catalyze [4+2] annulation reactions between 2-aminoarylnitriles and ynamides, providing an easy one-step route to polysubstituted quinolines. researchgate.net Furthermore, rhodium-catalyzed one-pot reactions have been developed for the enantioselective synthesis of chiral diamines derived from quinoline-2-carbaldehydes, showcasing the ability of transition metals to control stereochemistry. acs.org Palladium catalysis is also widely used, for instance, in coupling reactions that can build complex molecular scaffolds. acs.org These methods highlight the power of transition metals to create diverse and functionalized quinoline derivatives under mild conditions. acs.org

Table 4: Transition Metal Catalysts in the Synthesis of Quinoline Analogues

| Transition Metal | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Nickel | Alkyne insertion into C-S bond / Desulfurization | (Trifluoromethyl)quinolines | thieme.de |

| Zinc | [4+2] Annulation | Polysubstituted quinolines | researchgate.net |

| Rhodium | Reductive Amination / Asymmetric Transfer Hydrogenation | Chiral N,N'-diaryl vicinal diamines from quinolines | acs.org |

| Palladium | α-Arylation (of precursors) | α-Arylated nitroalkanes | acs.org |

Nucleophilic Substitution Reactions for Regioselective Functionalization at the 4-Position

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is fundamental for the functionalization of this scaffold. nih.gov This reactivity is a cornerstone in the synthesis of a wide array of 4-substituted quinoline derivatives. The carbon at the C4-position is attacked by a nucleophile, leading to the displacement of the chloride leaving group. nih.gov This regioselective functionalization allows for the introduction of various substituents, including amino, thio, and alkoxy groups, by reacting 4-chloroquinolines with appropriate nucleophiles such as amines, thiols, and alcohols. smolecule.commdpi.comresearchgate.netresearchgate.net

The synthesis of compounds like 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline demonstrates a direct application of this methodology, where a thiol-containing nucleophile displaces the chlorine at the 4-position of the 8-(trifluoromethyl)quinoline (B1315200) core. smolecule.com Similarly, reactions with various amines are commonly employed to produce 4-aminoquinoline (B48711) derivatives, a structural motif present in numerous biologically active molecules. nih.govchemimpex.com The reaction conditions for these substitutions can vary, but they are a principal strategy for creating diverse libraries of quinoline-based compounds. nih.gov

The following table summarizes representative nucleophilic substitution reactions at the 4-position of chloro-quinoline scaffolds, highlighting the versatility of this approach for generating functionalized derivatives.

| Starting Material | Nucleophile | Product | Reference |

| This compound | 2-Aminoethanethiol | 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline | smolecule.com |

| 4-Chloroquinoline | Hexafluoro-2-propanol (HFIP) | 4-(Hexafluoroisopropoxy)quinoline | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinoline-2(1H)-thione | mdpi.comresearchgate.net |

| 4,7-Dichloroquinoline | Various Diamines | 4-Amino-7-chloroquinoline derivatives | researchgate.net |

Design and Synthesis of Novel Structurally Related Trifluoromethylated Quinoline Derivatives

The design and synthesis of novel trifluoromethylated quinoline derivatives are driven by the quest for compounds with enhanced or specific biological activities and unique physicochemical properties. ontosight.ai The trifluoromethyl (-CF3) group is a key substituent known to improve metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. ontosight.ai Consequently, synthetic strategies are often focused on creating new analogues that retain this critical group while modifying other parts of the quinoline scaffold.

Several key strategies are employed in the rational design and synthesis of novel trifluoromethylated quinoline derivatives. These approaches aim to generate structural diversity and optimize the properties of the lead compound.

Molecular Hybridization: This strategy involves combining the trifluoromethylated quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, novel quinoline-based thiosemicarbazide (B42300) derivatives have been synthesized by linking a thiosemicarbazide moiety to the quinoline core via a sulfonyl group. acs.org This molecular hybridization approach aims to develop new compounds with potential antimicrobial properties. acs.org

Introduction of Bioactive Functional Groups: A common design strategy is the introduction of specific functional groups at various positions on the quinoline ring to elicit a desired biological response. An example is the synthesis of 4-substituted-7-(trifluoromethyl)quinoline derivatives that incorporate nitric oxide (NO)-releasing moieties. nih.gov This design was pursued to develop novel analgesic and anti-inflammatory agents, leveraging the known biological roles of nitric oxide to enhance the safety profile of the parent compounds. nih.gov

Bioisosteric Replacement and Scaffold Hopping: This approach involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres), which can lead to improved activity or selectivity. The synthesis of 4-amino-2-trifluoromethyl quinazoline (B50416) derivatives represents a form of scaffold hopping, where the quinoline ring system is replaced by the closely related quinazoline scaffold. magtechjournal.com This strategy explores new chemical space while retaining the key trifluoromethyl and amino functionalities to search for novel compounds with antiproliferative activities. magtechjournal.com

C-H Activation and Functionalization: Advanced synthetic methods, such as palladium-catalyzed C-H activation, offer powerful tools for the direct functionalization of the quinoline core. This strategy allows for the selective introduction of aryl groups at positions that are not readily accessible through classical methods. For example, push-pull type fluorescent amino-quinoline derivatives bearing phenyl groups at the 8-position have been synthesized via a selective C-H activation reaction. nih.gov This approach not only creates novel structures but can also impart unique properties, such as fluorescence, making the derivatives useful as probes for biological imaging. nih.gov

These design strategies, from incorporating specific functionalities to employing advanced catalytic reactions, are crucial for the development of new trifluoromethylated quinoline derivatives with tailored properties and potential applications in medicinal chemistry and materials science. chemimpex.comontosight.ai

常见问题

Q. What are the standard synthetic routes for 4-Chloro-8-(trifluoromethyl)quinoline?

Answer: Common methods include:

- Ullmann-type coupling using copper catalysts to introduce trifluoromethyl groups at the 8-position of the quinoline core .

- Reductive amination of imine intermediates with sodium cyanoborohydride (NaBHCN) under mild conditions (pH ≈ 6) to synthesize aminoquinoline derivatives .

- Acylation reactions with reagents like chloroacetyl chloride, which can yield O- or N-acylated products depending on reaction conditions (e.g., NaOH-mediated N-acylation vs. direct O-acylation) .

Key considerations : Optimize reaction temperature, catalyst loading, and solvent polarity to minimize side products. Purification via column chromatography or recrystallization is recommended .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., distinguishing 4-chloro from 6-chloro isomers) via H and C NMR .

- High-Performance Liquid Chromatography (HPLC)/Gas Chromatography (GC) : Assess purity (>97% as per commercial standards) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

- Mass Spectrometry (MS) : Verify molecular weight and detect byproducts (e.g., acylated derivatives) .

Q. What are the known biological activities of this compound?

Answer:

- Antimicrobial Activity : Derivatives exhibit inhibitory effects against bacterial strains via topoisomerase inhibition .

- Anticancer Potential : Reactivity with biomolecules (e.g., DNA adduct formation) and inhibition of hemoglobin degradation pathways have been reported .

- Enzyme Modulation : Trifluoromethyl-substituted quinolines act as allosteric modulators for receptors like adenosine A .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS registry numbers for this compound?

Answer:

- Cross-validation : Conflicting CAS numbers (e.g., 5131-60-2 vs. 23779-97-7 ) may arise from isomeric variants or registry errors.

- Structural Elucidation : Use X-ray crystallography to confirm regiochemistry (e.g., 8-trifluoromethyl vs. 6-trifluoromethyl substitution) .

- Analytical Consistency : Compare NMR data with literature (e.g., F NMR for trifluoromethyl group positioning) .

Q. What strategies optimize synthesis yield and minimize byproducts?

Answer:

- Catalyst Screening : Copper(I) iodide in Ullmann coupling improves trifluoromethyl group incorporation .

- Microwave-Assisted Synthesis : Reduces reaction time and enhances regioselectivity for 8-substituted quinolines .

- Byproduct Analysis : Monitor reactions with TLC and LC-MS to detect intermediates (e.g., acylated derivatives in chloroacetyl chloride reactions) .

Q. How does the trifluoromethyl group influence crystallographic and electronic properties?

Answer:

Q. What methodologies assess the compound’s mechanism of action in biological systems?

Answer:

- In Vitro Assays : Measure IC values for enzyme inhibition (e.g., Plasmodium falciparum hemoglobinase) .

- Molecular Docking : Simulate interactions with target proteins (e.g., A adenosine receptor) using software like AutoDock .

- DNA Adduct Profiling : Use P-postlabeling or LC-MS to detect covalent DNA modifications .

Q. How to address challenges in isolating reaction intermediates during functionalization?

Answer:

- Chromatographic Techniques : Employ gradient HPLC to separate O-acylated vs. N-acylated products .

- pH Control : Adjust reaction pH to favor specific pathways (e.g., NaOH for N-acylation over O-acylation) .

- Crystallization Screening : Use solvent mixtures (e.g., DCM/hexane) to isolate pure intermediates for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。